1-(2-Chloroethyl)piperidin-4-ol
Description
Contextualization within Piperidine (B6355638) Alkaloid Analogs Research
The piperidine ring is a privileged scaffold found in a vast array of natural alkaloids, including piperine (B192125) (from black pepper), coniine, and lobeline. nih.gov These natural products exhibit a wide range of biological activities, which has inspired chemists to synthesize countless analogs in search of new therapeutic agents. Piperidine derivatives are central to the development of drugs for various conditions, including anti-cancer, anti-diabetic, and anti-Alzheimer's therapies. nih.gov
Research into piperidine alkaloid analogs often involves the synthesis of derivatives with diverse functionalities. Compounds like 1-(2-Chloroethyl)piperidin-4-ol serve as key intermediates in this process. The reactive chloroethyl group allows for the facile introduction of various substituents through nucleophilic substitution reactions, enabling the creation of libraries of novel compounds for biological screening. For instance, the piperidinol core itself is a known pharmacophore, and its combination with other structural motifs via the chloroethyl linker can lead to compounds with enhanced or entirely new pharmacological profiles. nih.gov
Significance in Heterocyclic Chemistry
Heterocyclic compounds, particularly those containing nitrogen, are fundamental to medicinal chemistry. The piperidine framework is one of the most common heterocyclic motifs found in approved drugs. researchgate.net The significance of this compound in this context lies in its role as a versatile building block. prepchem.com The synthesis of complex pharmaceutical agents often requires the assembly of several molecular fragments. A building block like this compound offers multiple reaction sites—the secondary alcohol and the alkyl chloride—allowing for sequential and controlled modifications.
A plausible and common synthetic route to this compound would involve the N-alkylation of 4-hydroxypiperidine (B117109) with a suitable two-carbon electrophile bearing a chlorine atom, such as 1-bromo-2-chloroethane (B52838). Alternatively, the chlorination of the corresponding alcohol, 1-(2-hydroxyethyl)piperidin-4-ol, using a reagent like thionyl chloride (SOCl₂), represents another viable pathway. nih.gov This latter method is a standard transformation in organic synthesis for converting alcohols to alkyl chlorides.
The resulting compound is primed for further elaboration. The chloride is a good leaving group, making the ethyl chain susceptible to attack by a wide range of nucleophiles (e.g., amines, thiols, carbanions). This allows for the construction of a C-N, C-S, or C-C bond, respectively, effectively tethering a new functional group to the piperidine nitrogen via an ethyl linker.
Overview of Research Trajectories for Alkyl Halide-Bearing Amine Derivatives
Amine derivatives that also contain an alkyl halide moiety are a cornerstone of synthetic chemistry, acting as bifunctional linkers. The study of these compounds follows several key trajectories.
One major area of research is their use in intramolecular cyclization reactions. The amine can act as an internal nucleophile, displacing the halide to form a new ring system. For example, haloamines can be used to synthesize cyclic structures like aziridines and azetidines. While the six-carbon distance in this compound makes direct intramolecular cyclization to form a bicyclic system less common without a catalyst, the principle highlights the dual reactivity inherent in such molecules.
A more prevalent research trajectory involves their use as intermediates for creating larger, more complex molecules for pharmaceutical and materials science applications. The alkylation of amines with alkyl halides is a fundamental C-N bond-forming reaction. However, controlling the selectivity can be challenging, as the newly formed secondary or tertiary amine can be more nucleophilic than the starting amine, leading to over-alkylation. prepchem.com In the context of this compound, the tertiary amine is already formed. The focus of its reactivity shifts to the alkyl halide portion, which serves as an electrophilic handle for introducing new substituents. rasayanjournal.co.in
Modern synthetic strategies, such as the aza-Prins cyclization, have been developed to produce 4-halopiperidine derivatives stereoselectively. These methods underscore the continued interest in accessing functionalized piperidine rings, where the halogen acts as a versatile synthetic handle for subsequent chemical transformations, solidifying the importance of compounds like this compound in contemporary organic synthesis.
Properties
IUPAC Name |
1-(2-chloroethyl)piperidin-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14ClNO/c8-3-6-9-4-1-7(10)2-5-9/h7,10H,1-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFVRDHLEJYEHCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50676517 | |
| Record name | 1-(2-Chloroethyl)piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50676517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1039826-49-7 | |
| Record name | 1-(2-Chloroethyl)piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50676517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 2 Chloroethyl Piperidin 4 Ol
Retrosynthetic Analysis Approaches
A logical retrosynthetic analysis of 1-(2-chloroethyl)piperidin-4-ol identifies two primary bond disconnections. The most straightforward approach involves disconnecting the C-N bond of the chloroethyl group, leading back to piperidin-4-ol and a suitable 2-chloroethylating agent. This strategy is based on the common and generally efficient N-alkylation of secondary amines.
A second disconnection can be made within the piperidine (B6355638) ring itself. This approach breaks the heterocyclic structure down into simpler, acyclic precursors. For instance, a disconnection following the logic of a Dieckmann condensation would lead to a diester amine, while a Mannich reaction-based disconnection would point to an amine, an aldehyde, and a ketone or its equivalent as starting materials. These approaches first construct a piperidin-4-one intermediate, which is then reduced to the desired piperidin-4-ol.
Classical Synthetic Routes to the Piperidin-4-ol Core
The piperidin-4-ol core is a common structural motif, and numerous classical methods have been developed for its synthesis. A prevalent strategy involves the initial construction of a piperidin-4-one ring, followed by reduction of the ketone.
One of the most established methods for piperidin-4-one synthesis is the Dieckmann condensation . This intramolecular Claisen condensation of a diester containing a secondary amine provides a β-keto ester, which upon hydrolysis and decarboxylation yields the corresponding N-substituted piperidin-4-one. dtic.milresearchgate.nettandfonline.com For instance, the condensation of an appropriate primary amine with two equivalents of methyl or ethyl acrylate (B77674), followed by cyclization, hydrolysis, and decarboxylation, is a well-documented route. dtic.milresearchgate.net
Another powerful method is the Mannich reaction , which involves the condensation of an amine, a non-enolizable aldehyde (like formaldehyde), and two equivalents of a ketone. This one-pot reaction can efficiently assemble the piperidin-4-one skeleton. chemrevlett.com
Once the piperidin-4-one is obtained, it can be readily reduced to piperidin-4-ol. A variety of reducing agents can be employed for this transformation, with the choice often influencing the stereochemical outcome (axial vs. equatorial alcohol). Common reducing agents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). dtic.mil
| Precursor | Reagents and Conditions | Product | Reference |
| N-Benzyl-N,N-bis(2-ethoxycarbonylethyl)amine | 1. NaH, Toluene, Reflux 2. HCl, H₂O, Reflux | 1-Benzylpiperidin-4-one | researchgate.net |
| Substituted Aldehyde, Ketone, Ammonium (B1175870) Acetate (B1210297) | Ethanol, Reflux | Substituted Piperidin-4-one | chemrevlett.com |
| Piperidin-4-one | NaBH₄, Methanol | Piperidin-4-ol | dtic.mil |
Introduction of the 2-Chloroethyl Moiety
With the piperidin-4-ol core in hand, the next critical step is the introduction of the 2-chloroethyl group onto the nitrogen atom.
Strategies for N-Alkylation with 1-Bromo-2-chloroethane (B52838) or Equivalents
The most direct method for installing the 2-chloroethyl group is the N-alkylation of piperidin-4-ol with a suitable electrophile such as 1-bromo-2-chloroethane. This reaction is typically carried out in the presence of a base to neutralize the hydrobromic acid formed during the reaction. Common bases include potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724). researchgate.net The choice of base and solvent can be crucial to optimize the reaction yield and minimize side reactions, such as the formation of quaternary ammonium salts. researchgate.net
To favor mono-alkylation, the alkylating agent can be added slowly to a solution of the amine. researchgate.net
Alternative Methods for Chloroethyl Group Installation
An alternative, two-step approach involves the initial N-alkylation of piperidin-4-ol with a reagent containing a masked chloroethyl group, such as 2-chloroethanol. This reaction yields 1-(2-hydroxyethyl)piperidin-4-ol. The subsequent conversion of the terminal hydroxyl group to a chloride provides the target molecule. This transformation can be achieved using various chlorinating agents, with thionyl chloride (SOCl₂) being a common choice. google.comsciencemadness.org This method can sometimes offer advantages in terms of reagent availability and control over the reaction.
| Starting Material | Reagent(s) | Product | Reference |
| Piperidin-4-ol | 1-Bromo-2-chloroethane, K₂CO₃, DMF | This compound | researchgate.net |
| Piperidin-4-ol | 2-Chloroethanol | 1-(2-Hydroxyethyl)piperidin-4-ol | google.com |
| 1-(2-Hydroxyethyl)piperidin-4-ol | Thionyl chloride (SOCl₂) | This compound | google.comsciencemadness.org |
Stereochemical Considerations in Synthesis
When dealing with substituted piperidines, stereochemistry becomes a critical aspect of the synthesis.
Diastereoselectivity and Enantioselectivity in Analogous Syntheses
The synthesis of substituted piperidin-4-ols can lead to the formation of diastereomers, particularly when substituents are present on the piperidine ring. The reduction of a substituted piperidin-4-one, for example, can result in either an axial or an equatorial alcohol, and the ratio of these diastereomers can be influenced by the choice of reducing agent and the steric environment around the carbonyl group.
Furthermore, if the synthesis starts from chiral precursors or employs chiral catalysts, it is possible to achieve enantioselective synthesis, yielding a specific enantiomer of the target compound. nih.govnih.gov For instance, asymmetric hydrogenation of pyridinium (B92312) salts or enantioselective cyclization reactions have been successfully employed to produce chiral piperidine derivatives. mdpi.com Modern synthetic methods, including those utilizing gold catalysis, have demonstrated high levels of diastereoselectivity in the formation of substituted piperidin-4-ols. nih.gov The development of stereoselective routes is of paramount importance in medicinal chemistry, where the biological activity of a molecule is often dependent on its specific stereoisomeric form. nih.gov
Resolution Techniques for Chiral Intermediates
While this compound itself is an achiral molecule, its synthesis may proceed through chiral intermediates, particularly in the context of producing enantiomerically pure substituted analogs. The separation of a racemic mixture into its constituent enantiomers is a critical process in medicinal chemistry, as different enantiomers of a drug can exhibit vastly different pharmacological activities. wikipedia.org
Several techniques are employed for the resolution of chiral piperidine derivatives. The most classical method involves the formation of diastereomeric salts. wikipedia.org This process entails reacting the racemic piperidine intermediate, which is basic, with a chiral acid resolving agent. This reaction creates a pair of diastereomeric salts with different physical properties, such as solubility, allowing for their separation by fractional crystallization. wikipedia.org Once separated, the desired enantiomer of the piperidine intermediate can be recovered by neutralizing the salt.
Commonly used chiral resolving agents for amines include acids like tartaric acid and mandelic acid. wikipedia.orggoogle.com For instance, di-benzoyl-L-tartaric acid and (S)-mandelic acid have been successfully used to resolve racemic mixtures of piperidine derivatives. google.com
Table 1: Common Chiral Resolving Agents for Piperidine Intermediates
| Resolving Agent | Type | Reference |
| Di-benzoyl-L-tartaric acid | Chiral Acid | google.com |
| Di-benzoyl-D-tartaric acid | Chiral Acid | google.com |
| (S)-Mandelic acid | Chiral Acid | google.com |
| (R)-Mandelic acid | Chiral Acid | google.com |
| (+)-Cinchotoxine | Chiral Amine | wikipedia.org |
| Brucine | Chiral Amine | wikipedia.org |
Another powerful technique for chiral separation is high-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP). nih.gov This method allows for the direct separation of enantiomers without the need for derivatization. For example, cellulose-based chiral stationary phases have been effectively used to resolve racemic 1,3-dimethyl-4-phenylpiperidine derivatives. nih.gov Kinetic resolution is another strategy, where one enantiomer of a racemic mixture reacts faster with a chiral catalyst or reagent, leaving the other enantiomer unreacted. whiterose.ac.uk For instance, the kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines has been achieved using a chiral base system of n-BuLi and sparteine. whiterose.ac.uk
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly being integrated into chemical synthesis to minimize environmental impact. asianpubs.org The synthesis of this compound can be analyzed and potentially improved through the lens of green chemistry.
A plausible and straightforward synthesis of this compound involves the N-alkylation of piperidin-4-ol with a suitable 2-chloroethylating agent, such as 1-bromo-2-chloroethane. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed.
The choice of solvent is a critical factor in the environmental footprint of a chemical process. Traditional organic solvents are often volatile, flammable, and toxic. Green chemistry encourages the use of safer, more environmentally benign solvents.
For the N-alkylation of piperidines, solvents like acetonitrile or dimethylformamide (DMF) are often used. researchgate.net However, greener alternatives are being explored. Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. While the reactants may have limited solubility in water, the use of phase-transfer catalysts can often overcome this issue. For the synthesis of piperidin-4-one derivatives, deep eutectic solvents (DES) composed of glucose and urea (B33335) have been reported as effective and environmentally friendly reaction media. asianpubs.orgresearchgate.net These solvents are biodegradable, non-toxic, and inexpensive. researchgate.net
Table 2: Comparison of Solvents for Piperidine Synthesis
| Solvent | Green Chemistry Considerations | Reference |
| Acetonitrile | Volatile, toxic | researchgate.net |
| Dimethylformamide (DMF) | Toxic, high boiling point | researchgate.net |
| Water | Non-toxic, non-flammable, abundant | chemicalbook.com |
| Deep Eutectic Solvents (e.g., Glucose-Urea) | Biodegradable, non-toxic, inexpensive | asianpubs.orgresearchgate.net |
Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. A higher atom economy indicates less waste generation. The N-alkylation of piperidin-4-ol with 1-bromo-2-chloroethane in the presence of a base like potassium carbonate has a moderate atom economy, as a stoichiometric amount of the base is consumed and converted into byproducts (potassium bromide, potassium bicarbonate, and water).
To improve atom economy, alternative synthetic strategies can be considered. For example, a reaction with high atom economy is a direct addition reaction. A potential, more atom-economical route to this compound could involve the reaction of piperidin-4-ol with 2-chlorooxirane (B1203092) (epichlorohydrin). This reaction would, in theory, incorporate all the atoms of the reactants into the product, resulting in 100% atom economy. However, the regioselectivity of the epoxide ring-opening would need to be controlled.
Another consideration for reaction efficiency is the use of catalysis. Catalytic processes are preferred over stoichiometric ones as they reduce the amount of waste generated. While the N-alkylation is not a catalytic reaction in its basic form, exploring catalytic systems that could facilitate this transformation with higher efficiency and selectivity would be a valuable green chemistry endeavor.
Chemical Reactivity and Transformation Studies of 1 2 Chloroethyl Piperidin 4 Ol
Nucleophilic Substitution Reactions of the Chloroethyl Group
The primary alkyl chloride of the chloroethyl group is susceptible to nucleophilic substitution reactions, which can occur via both intramolecular and intermolecular pathways.
Intramolecular Cyclization Reactions (e.g., Aziridinium (B1262131) Ion Formation)
The nitrogen atom of the piperidine (B6355638) ring can act as an intramolecular nucleophile, displacing the chloride ion to form a tricyclic aziridinium ion, specifically 1-azoniabicyclo[4.1.0]heptan-1-ol chloride. This highly strained intermediate is a reactive electrophile and can be subsequently opened by nucleophiles.
A related transformation is documented in the synthesis of Umeclidinium Bromide, where the analogous ethyl 1-(2-chloroethyl)-4-piperidinecarboxylate undergoes intramolecular cyclization. rsc.org This suggests that 1-(2-Chloroethyl)piperidin-4-ol would readily form the corresponding aziridinium salt. The formation of this intermediate is a key step that can lead to a variety of substituted piperidine derivatives upon reaction with different nucleophiles.
Intermolecular Substitution with Various Nucleophiles
The chloroethyl group can also react with external nucleophiles in a standard bimolecular nucleophilic substitution (SN2) manner. A variety of nucleophiles can be employed to introduce diverse functionalities onto the piperidine scaffold.
| Nucleophile | Reagent Example | Product Type |
| Amines | Piperidine | 1-(2-(Piperidin-1-yl)ethyl)piperidin-4-ol |
| Thiols | Sodium thiophenoxide | 1-(2-(Phenylthio)ethyl)piperidin-4-ol |
| Alkoxides | Sodium ethoxide | 1-(2-Ethoxyethyl)piperidin-4-ol |
| Carbon Anions | Sodium salt of 1-methyl-2-tetralone (B1329714) | 1-Methyl-1-(2-(4-hydroxypiperidin-1-yl)ethyl)-1,2,3,4-tetrahydronaphthalen-2-one |
For instance, the reaction of 1-(2-chloroethyl)piperidine (B1294334) with the sodium salt of 1-methyl-2-tetralone in an inert solvent like heptane (B126788) has been reported, demonstrating the feasibility of forming new carbon-carbon bonds at the terminal position of the ethyl group. google.com
Reactivity at the Piperidin-4-ol Hydroxyl Group
The secondary alcohol at the 4-position of the piperidine ring offers another site for chemical modification, including esterification, etherification, oxidation, and the application of protecting group strategies.
Esterification and Etherification Reactions
The hydroxyl group can be readily acylated to form esters or alkylated to form ethers. These reactions are standard transformations for secondary alcohols.
Esterification can be achieved using various acylating agents such as acid chlorides or anhydrides in the presence of a base. For example, reaction with acetyl chloride or benzoyl chloride would yield the corresponding acetate (B1210297) or benzoate (B1203000) ester.
Etherification , such as the Williamson ether synthesis, can be employed to introduce an ether linkage. This typically involves deprotonation of the hydroxyl group with a strong base like sodium hydride to form the alkoxide, followed by reaction with an alkyl halide.
A study on the synthesis of 1-(2-ethoxyethyl) piperidine derivatives involved the acylation of a 4-hydroxy-4-alkynylpiperidine derivative, showcasing the reactivity of the hydroxyl group in a similar piperidine system. researchgate.net
Oxidation Reactions of the Secondary Alcohol
The secondary alcohol of this compound can be oxidized to the corresponding ketone, 1-(2-Chloroethyl)piperidin-4-one. This transformation is a common and crucial step in the synthesis of many piperidine-based compounds. chemrevlett.com Several standard oxidation methods can be employed for this purpose.
| Oxidation Method | Reagents |
| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine (B128534) |
| Dess-Martin Oxidation | Dess-Martin periodinane |
| Jones Oxidation | Chromium trioxide, Sulfuric acid, Acetone |
The choice of oxidant depends on the desired reaction conditions and the presence of other sensitive functional groups in the molecule. Milder conditions, such as those of the Swern or Dess-Martin oxidation, are often preferred to avoid potential side reactions.
Protection and Deprotection Strategies
To achieve selective reactions at either the chloroethyl or the hydroxyl group, it is often necessary to employ protecting groups.
Protection of the Piperidine Nitrogen: The piperidine nitrogen is a secondary amine and can be protected with common amine protecting groups such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz). The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is stable under a variety of conditions but can be readily removed with acid. nih.gov The Cbz group, introduced with benzyl (B1604629) chloroformate, is often removed by catalytic hydrogenation. researchgate.netrsc.org
Protection of the Hydroxyl Group: The secondary alcohol can be protected as a silyl (B83357) ether, for example, by reacting it with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base like imidazole. Silyl ethers are generally stable to a range of reaction conditions but can be selectively removed using fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF). organic-chemistry.orgresearchgate.net
The strategic use of these protecting groups allows for the sequential modification of the different reactive sites within the this compound molecule, enabling the synthesis of complex and highly functionalized piperidine derivatives.
Reactivity of the Piperidine Nitrogen
The lone pair of electrons on the tertiary nitrogen atom of the piperidine ring is the primary site of nucleophilic and basic reactivity. This reactivity is central to many of the transformations involving this compound.
The tertiary amine of the piperidine ring readily undergoes quaternization reactions when treated with alkylating agents. This classic SN2 reaction, often referred to as the Menshutkin reaction, results in the formation of quaternary ammonium (B1175870) salts. wikipedia.org The reaction involves the nucleophilic attack of the piperidine nitrogen on the electrophilic carbon of an alkyl halide.
The rate and success of the quaternization are dependent on several factors, including the nature of the alkylating agent, the solvent, and steric hindrance around the nitrogen atom. wikipedia.orgnih.gov Alkyl iodides are generally more reactive than bromides, which are in turn more reactive than chlorides. wikipedia.org Polar solvents are known to accelerate the rate of the Menshutkin reaction. nih.govsciensage.info
A typical example of such a reaction is the N-alkylation of a piperidine derivative with methyl iodide in a suitable solvent like dimethylformamide (DMF), often in the presence of a weak base to neutralize the generated acid.
Table 1: Representative Quaternization Reaction of a Piperidine Derivative
| Reactant 1 | Reactant 2 | Solvent | Conditions | Product |
| Piperidine Derivative | Methyl Iodide | DMF | Room Temperature, 24h | N-Methylpiperidinium Iodide Derivative |
This table illustrates a general quaternization reaction; specific conditions for this compound may vary.
In the case of this compound, intramolecular quaternization is also a possibility, where the piperidine nitrogen attacks the electrophilic carbon of the chloroethyl side chain, which would lead to the formation of a bicyclic quaternary ammonium salt. This type of intramolecular cyclization is a known reaction pathway for N-(haloalkyl)amines.
The tertiary nitrogen of the piperidine ring can be oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide, peroxy acids (like m-chloroperoxybenzoic acid, m-CPBA), or other specialized reagents. arkat-usa.orgorganic-chemistry.orgnih.gov The resulting N-oxides are highly polar compounds with distinct chemical and physical properties compared to the parent amine. nih.govwikipedia.org
The formation of N-oxides from piperidine derivatives is a well-established process. google.com For instance, N-oxides of various piperidine-containing compounds have been synthesized and characterized. google.com The reaction conditions are generally mild, and the choice of oxidizing agent can influence the reaction's efficiency and selectivity.
Table 2: Common Oxidizing Agents for N-Oxide Formation
| Oxidizing Agent | Typical Solvent |
| Hydrogen Peroxide (H₂O₂) | Acetic Acid, Water |
| m-Chloroperoxybenzoic Acid (m-CPBA) | Dichloromethane, Chloroform |
| Sodium Percarbonate | Rhenium-based catalyst |
This table provides general examples of oxidizing systems for N-oxidation. organic-chemistry.org
The N-oxide of this compound would be a valuable intermediate, potentially exhibiting different reactivity and biological properties. The N-O bond can also be cleaved under reducing conditions to regenerate the tertiary amine.
Ring Transformations and Rearrangement Studies
The structure of this compound holds the potential for various ring transformations and molecular rearrangements, particularly through intramolecular reactions involving its functional groups.
While less common than reactions at the nitrogen or side chain, ring expansion or contraction of the piperidine ring in derivatives of this compound could be envisaged under specific conditions. Such transformations often require the generation of a reactive intermediate, such as a carbocation or a radical, adjacent to the ring. For instance, treatment with strong acids or specific reagents could potentially lead to Wagner-Meerwein type rearrangements, although no specific examples for this compound are prominently documented in the literature.
A more plausible rearrangement for this compound involves intramolecular cyclization. The piperidine nitrogen can act as an internal nucleophile, attacking the electrophilic carbon of the 2-chloroethyl group. This intramolecular SN2 reaction would lead to the formation of a bicyclic system containing a quaternary nitrogen atom, specifically a 1-azabicyclo[4.2.0]octane derivative. This type of cyclization is a known pathway for N-(ω-haloalkyl)amines and is influenced by the chain length and the reaction conditions. asianpubs.org
Another potential rearrangement could involve the hydroxyl group. For example, under certain conditions, the hydroxyl group could participate in neighboring group participation, facilitating the displacement of the chloride ion and leading to the formation of an oxazolidinium or a related heterocyclic system.
Reaction Kinetics and Mechanistic Investigations
The kinetics of reactions involving piperidine derivatives, such as quaternization and oxidation, have been the subject of numerous studies. The Menshutkin reaction, being a classic SN2 process, generally follows second-order kinetics, being first order in both the amine and the alkyl halide. sciensage.infonih.gov
Kinetic studies on the oxidation of piperidin-4-ols have also been reported. For example, the oxidation of various epimeric piperidin-4-ols has been investigated, revealing that the reaction is first order with respect to both the substrate and the oxidant. Such studies often employ techniques like UV-Vis spectrophotometry or conductometry to monitor the reaction progress. sciensage.info
The mechanism of these reactions is often elucidated through a combination of kinetic data, product analysis, and computational studies. nih.gov For the quaternization of this compound, the mechanism would involve the formation of a transition state where the new N-C bond is partially formed and the C-Cl bond is partially broken. The stereochemistry of the piperidine ring and the nature of the substituents can influence the rate of reaction through steric and electronic effects.
1 2 Chloroethyl Piperidin 4 Ol As a Synthetic Building Block and Precursor
Construction of Fused and Bridged Heterocyclic Systems
The presence of both a nucleophilic nitrogen (after potential dealkylation or as the piperidine (B6355638) ring itself) and an electrophilic chloroethyl group within the same molecule allows for intramolecular cyclization reactions, providing a powerful strategy for the synthesis of various fused and bridged heterocyclic systems.
Synthesis of Tropane (B1204802) and Nortropane Derivatives
Tropane alkaloids, characterized by the 8-azabicyclo[3.2.1]octane skeleton, are a class of naturally occurring compounds with significant pharmacological activities. ehu.es Synthetic access to this bicyclic system is of great interest. While the classic Robinson-Schöpf synthesis of tropinone (B130398) involves the one-pot reaction of succinaldehyde, methylamine, and acetonedicarboxylic acid, alternative strategies often rely on the cyclization of suitably substituted piperidine derivatives. sci-hub.sewikipedia.orgchemicalbook.com
1-(2-Chloroethyl)piperidin-4-ol represents a key precursor for the synthesis of nortropinone and its derivatives. Intramolecular cyclization of this compound, or a derivative where the hydroxyl group is protected, can lead to the formation of the 8-azabicyclo[3.2.1]octane ring system. The reaction proceeds via an intramolecular nucleophilic attack of a carbanion generated alpha to a carbonyl group (if the alcohol is oxidized to a ketone) or another activated position on the piperidine ring onto the electrophilic chloroethyl side chain.
A general representation of this synthetic approach is the synthesis of N-substituted nortropinone derivatives from tropinone, which involves the quaternization of the tropinone nitrogen followed by elimination and addition of a primary amine. sciencemadness.org This highlights the feasibility of constructing the bicyclic tropane core from piperidine-based precursors.
Table 1: Key Tropane and Nortropane Derivatives Potentially Accessible from this compound
| Derivative | Core Structure | Potential Synthetic Route |
| Nortropinone | 8-Azabicyclo[3.2.1]octan-3-one | Oxidation of the hydroxyl group of this compound followed by intramolecular cyclization. |
| Tropinone | 8-Methyl-8-azabicyclo[3.2.1]octan-3-one | Intramolecular cyclization followed by N-methylation. |
| Tropane | 8-Methyl-8-azabicyclo[3.2.1]octane | Reduction of the ketone in tropinone. |
Formation of Quinuclidine (B89598) and Azabicyclo[X.Y.Z] Systems
The quinuclidine nucleus, 1-azabicyclo[2.2.2]octane, is another important bridged heterocyclic system found in many natural products and synthetic compounds with interesting biological activities. ontosight.ai The synthesis of quinuclidine derivatives can be achieved through various routes, including the cyclization of functionalized piperidines.
This compound can serve as a starting material for the synthesis of 4-hydroxyquinuclidine. This transformation would involve an intramolecular quaternization, where the piperidine nitrogen attacks the electrophilic carbon of the chloroethyl group, to form a bicyclic quaternary ammonium (B1175870) salt. Subsequent dealkylation would yield the desired quinuclidine derivative. The synthesis of 1-azabicyclo[2.2.2]octan-4-ol is often accomplished by the reduction of quinuclidin-4-one.
The versatility of the chloroethylpiperidine scaffold extends to the potential synthesis of other azabicyclo[X.Y.Z] systems, depending on the chosen synthetic strategy and the points of ring closure.
Precursor to Quaternary Ammonium Salts
The tertiary amine of the piperidine ring in this compound can be readily quaternized by reaction with various alkylating agents. guidechem.com This reaction leads to the formation of quaternary ammonium salts, a class of compounds with a permanent positive charge that find applications as phase-transfer catalysts, surfactants, and antimicrobials.
The reaction of this compound with an alkyl halide (R-X) would yield a quaternary ammonium salt with the general structure [R-N(CH2CH2Cl)(C5H9OH)]+X-. The presence of the chloroethyl group and the hydroxyl group offers further opportunities for subsequent modifications. For example, the chloroethyl group can participate in further reactions, or the hydroxyl group can be esterified or etherified.
Table 2: Representative Quaternary Ammonium Salts Derived from Piperidine Precursors
| Precursor | Alkylating Agent | Product Class | Potential Application |
| 1-(2-Chloroethyl)piperidine (B1294334) | Iodomethane | N-Methyl-N-(2-chloroethyl)piperidinium iodide | Synthetic intermediate |
| Piperidine | Benzyl (B1604629) chloride | N-Benzylpiperidinium chloride | Phase-transfer catalyst |
| Piperidine | Dodecyl bromide | N-Dodecylpiperidinium bromide | Surfactant |
Intermediate in the Synthesis of Functionalized Amines
The chloroethyl group in this compound is a versatile handle for the introduction of various functional groups through nucleophilic substitution reactions. This allows for the synthesis of a wide range of functionalized amines, which are important intermediates in medicinal chemistry and materials science. nih.gov
Reaction of this compound with a primary or secondary amine (R2NH) can lead to the formation of a new piperazine (B1678402) or a diamine derivative, respectively. Similarly, reaction with other nucleophiles such as thiols, alkoxides, or cyanides can introduce sulfur-containing, ether, or nitrile functionalities.
A general scheme for this functionalization is shown below:
This compound + Nu- → 1-(2-Nu-ethyl)piperidin-4-ol + Cl-
where Nu- represents a generic nucleophile. This reactivity is exemplified by the use of 1-(2-chloroethyl)piperidine hydrochloride as an intermediate in the synthesis of various active pharmaceutical ingredients. ganeshremedies.com
Scaffold for Combinatorial Library Generation
Combinatorial chemistry has become a powerful tool for the rapid synthesis and screening of large numbers of compounds to identify new drug candidates and materials with desired properties. nih.govnih.govijpsr.com The piperidine ring is a common scaffold in many biologically active molecules and is therefore an attractive core structure for the generation of combinatorial libraries. unimi.itajchem-a.com
This compound provides two points of diversity for the generation of a combinatorial library. The chloroethyl group can be reacted with a variety of nucleophiles (as described in section 4.3), while the hydroxyl group can be subjected to a range of reactions such as acylation, etherification, or oxidation followed by further derivatization of the resulting ketone.
This dual functionality allows for the creation of a large library of compounds from a single, readily accessible starting material. The general strategy involves parallel synthesis where the scaffold is systematically reacted with different sets of building blocks at the two reactive sites.
Table 3: Potential Library Generation from this compound Scaffold
| Position of Diversity | Reaction Type | Example Building Blocks |
| Chloroethyl Group | Nucleophilic Substitution | Amines, Thiols, Alkoxides, Cyanides |
| Hydroxyl Group | Acylation | Acid chlorides, Carboxylic acids |
| Hydroxyl Group | Etherification | Alkyl halides |
Derivatization for Bioconjugation and Probe Development (excluding specific biological activity)
The development of molecular probes and bioconjugates requires molecules that can be covalently attached to biomolecules such as proteins or nucleic acids. The chloroethyl group of this compound can serve as a reactive handle for such applications. Chloroethylamines are known to be able to alkylate nucleophilic residues on biomolecules. For instance, N-(2-chloroethyl) derivatives have been used to create agents that can form covalent bonds with receptors. nih.gov
The general principle involves the reaction of the chloroethyl group with a nucleophilic functional group on a biomolecule, such as the amine group of a lysine (B10760008) residue or the thiol group of a cysteine residue. The piperidin-4-ol moiety can be further functionalized, for example, by attaching a reporter group such as a fluorophore or a biotin (B1667282) tag to the hydroxyl group, to create a bifunctional probe. This would allow for the labeling and subsequent detection or purification of the targeted biomolecule. The use of phthalaldehyde derivatives for the chemoselective and traceless bioconjugation to amino groups on proteins highlights the importance of developing specific chemical handles for such modifications. nih.gov
Advanced Analytical Methodologies for Research on 1 2 Chloroethyl Piperidin 4 Ol and Its Derivatives
Spectroscopic Techniques for Structural Elucidation in Research
Spectroscopy is the cornerstone of molecular structure determination. By probing the interactions of molecules with electromagnetic radiation, techniques like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide detailed information about the connectivity of atoms, the molecular weight, and the functional groups present.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR are vital for characterizing 1-(2-Chloroethyl)piperidin-4-ol, providing a detailed map of the carbon-hydrogen framework.
Research Findings: The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the piperidine (B6355638) ring and the N-chloroethyl side chain. The protons on the piperidine ring adjacent to the nitrogen (positions 2 and 6) would appear as multiplets, as would the protons at positions 3 and 5. The proton at position 4, attached to the same carbon as the hydroxyl group, would present a characteristic signal, likely a multiplet, whose chemical shift would be influenced by the hydroxyl group. The protons of the chloroethyl group would appear as two triplets corresponding to the -CH₂-N and -CH₂-Cl moieties. For the related compound 1-(2-Chloroethyl)piperidine (B1294334) hydrochloride, signals for the ethyl group protons are observed around 3.60 ppm and 4.11 ppm. chemicalbook.com The piperidin-4-ol ring itself shows proton signals in the range of 1.4 to 3.0 ppm, with the H-4 proton appearing around 3.6 ppm. nih.gov
Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |
| Piperidine H-2, H-6 | ~2.8 - 3.2 | ~52 - 56 | Protons and carbons adjacent to nitrogen. |
| Piperidine H-3, H-5 | ~1.6 - 2.0 | ~30 - 35 | Equatorial and axial protons will have different shifts. |
| Piperidine H-4 | ~3.6 - 4.0 | ~65 - 70 | Proton on the hydroxyl-bearing carbon. |
| Piperidine OH | Variable | N/A | Shift is dependent on solvent and concentration. |
| N-CH₂- | ~2.9 - 3.3 | ~58 - 62 | Methylene group attached to the piperidine nitrogen. |
| Cl-CH₂- | ~3.6 - 3.8 | ~40 - 45 | Methylene group attached to the chlorine atom. |
Mass Spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. In a research context, MS is invaluable for monitoring the progress of a reaction by tracking the disappearance of starting materials and the appearance of the desired product.
Research Findings: In the synthesis of this compound, MS can be coupled with either Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For GC-MS analysis, the molecular ion peak [M]⁺ would be expected at an m/z corresponding to the molecular weight of the compound (C₇H₁₄ClNO). The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion, with a [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak.
Key fragmentation pathways would likely involve the loss of the chloroethyl side chain or cleavage of the piperidine ring. For the related 1-(2-chloroethyl)piperidine, a base peak is observed at m/z 98, corresponding to the loss of the ethyl chloride radical, leaving the piperidinomethyl cation. chemicalbook.com A similar fragmentation would be expected for the 4-ol derivative. Other significant fragments could arise from the loss of a chlorine atom, a water molecule from the hydroxyl group, or cleavage of the piperidine ring.
Interactive Table 2: Predicted Key Mass Fragments for this compound
| m/z Value | Proposed Fragment Structure | Fragmentation Pathway |
| 163/165 | [C₇H₁₄ClNO]⁺ | Molecular Ion [M]⁺ |
| 128 | [C₇H₁₄NO]⁺ | Loss of Cl radical |
| 114 | [C₆H₁₂NO]⁺ | Loss of C₂H₄Cl radical from the nitrogen |
| 98 | [C₅H₁₀N-CH₂]⁺ | Alpha-cleavage, loss of C₂H₄Cl and subsequent rearrangement |
| 84 | [C₅H₁₀N]⁺ | Cleavage of the N-C bond |
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by a sample at different wavelengths, which corresponds to the vibrational frequencies of the chemical bonds.
Research Findings: The IR spectrum of this compound would display several characteristic absorption bands that confirm its structure. The most prominent feature would be a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. nih.gov The C-H stretching vibrations of the aliphatic piperidine ring and ethyl side chain would appear in the 2850-3000 cm⁻¹ region. A key diagnostic peak would be the C-Cl stretching vibration, which is typically observed in the 600-800 cm⁻¹ range. The C-N stretching vibration of the tertiary amine would be visible in the 1000-1200 cm⁻¹ region. The C-O stretching of the secondary alcohol would also be present, typically around 1050-1150 cm⁻¹. Analysis of related compounds like N-Benzyl-4-hydroxypiperidine shows these characteristic peaks. nist.gov
Interactive Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 (Broad) |
| Alkane (C-H) | C-H Stretch | 2850 - 3000 |
| Tertiary Amine (C-N) | C-N Stretch | 1000 - 1200 |
| Secondary Alcohol (C-O) | C-O Stretch | 1050 - 1150 |
| Chloroalkane (C-Cl) | C-Cl Stretch | 600 - 800 |
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. For piperidin-4-ol and its derivatives, X-ray crystallography can unambiguously confirm the molecular structure, including the stereochemistry and the conformation of the piperidine ring. iucr.org
The piperidine ring typically adopts a chair conformation, which is its most stable form. iucr.orgchemrevlett.com However, the presence of substituents can lead to distortions or even different conformations, such as a boat or twist-boat form. chemrevlett.com X-ray analysis of piperidin-4-ol itself reveals a chair conformation. nih.gov For N-substituted derivatives, such as this compound, the substituent's size and nature can influence the conformational preference. iucr.org
The process involves growing a single, high-quality crystal of the compound, which can be a challenging step. chemrevlett.com Once a suitable crystal is obtained, it is irradiated with X-rays, and the resulting diffraction pattern is analyzed. The data processing reveals the electron density map of the molecule, from which the atomic positions are determined. The structural data for piperidin-4-ol, for example, has been deposited in the Crystallography Open Database (COD), showing a P -4 21 c space group with specific unit cell dimensions. nih.gov Such data is crucial for understanding structure-activity relationships and for computational modeling studies.
Table 2: Crystallographic Data for Piperidin-4-ol
| Parameter | Value | Reference |
| Molecular Formula | C₅H₁₁NO | nih.gov |
| Crystal System | Tetragonal | nih.gov |
| Space Group | P -4 21 c | nih.gov |
| Unit Cell Dimension a | 12.0295 Å | nih.gov |
| Unit Cell Dimension b | 12.0295 Å | nih.gov |
| Unit Cell Dimension c | 8.0824 Å | nih.gov |
| Conformation | Chair | iucr.org |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by weight of each element (typically carbon, hydrogen, nitrogen, and heteroatoms like halogens and sulfur) in the sample. This data is used to confirm the empirical formula of a newly synthesized compound and is a crucial component of its characterization.
For an organohalogen compound like this compound, elemental analysis verifies the presence and correct proportion of carbon, hydrogen, nitrogen, chlorine, and oxygen. britannica.com The experimentally determined percentages are compared against the theoretical values calculated from the compound's molecular formula. A close match between the experimental and theoretical values provides strong evidence for the compound's identity and purity. For its hydrochloride salt, 1-(2-Chloroethyl)piperidine hydrochloride, the molecular formula is C₇H₁₄ClN·HCl. sigmaaldrich.com
The analysis is typically performed using an automated elemental analyzer, which involves the combustion of a small, precisely weighed amount of the sample at high temperatures. The resulting combustion gases (CO₂, H₂O, N₂) are separated and quantified, and the halogen content can be determined by various methods, including titration after combustion.
Table 3: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |
| Carbon | C | 12.01 | 7 | 84.07 | 51.37% |
| Hydrogen | H | 1.01 | 14 | 14.14 | 8.64% |
| Chlorine | Cl | 35.45 | 1 | 35.45 | 21.67% |
| Nitrogen | N | 14.01 | 1 | 14.01 | 8.56% |
| Oxygen | O | 16.00 | 1 | 16.00 | 9.78% |
| Total | 163.67 | 100.00% |
Spectrophotometric Quantification Methods in Reaction Monitoring
UV-Visible spectrophotometry is a versatile and widely used technique for the quantitative analysis of compounds and for monitoring the progress of chemical reactions. spectroscopyonline.com The method is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. thermofisher.com
For piperidine derivatives, spectrophotometric methods have been developed for their quantification. These methods often rely on the formation of a colored product through a chemical reaction, such as a charge-transfer or ion-pair complex formation. mdpi.comnih.gov For instance, piperazine (B1678402) derivatives can be quantified by forming colored complexes with reagents like iodine or bromocresol green, with maximum absorbances at specific wavelengths. mdpi.com A similar principle could be applied to quantify this compound or its derivatives, provided a suitable color-forming reaction is established.
In reaction monitoring, UV-Vis spectroscopy can track the change in concentration of a reactant or product over time, allowing for the study of reaction kinetics. researchgate.net If a reactant, product, or even an intermediate has a distinct absorption in the UV-Visible range, the reaction progress can be followed by measuring the change in absorbance at that wavelength. thermofisher.com For example, in the synthesis of this compound, if one of the starting materials has a chromophore, its consumption can be monitored by the decrease in its characteristic absorbance, providing real-time data on the reaction rate. nih.govresearchgate.net This information is invaluable for optimizing reaction conditions such as temperature, concentration, and catalyst loading.
Table 4: Hypothetical Example of Reaction Monitoring using UV-Vis Spectroscopy
| Reaction Component | Role | Spectroscopic Property | Monitoring Strategy |
| Aromatic Precursor | Reactant | Strong UV absorbance at λmax = 270 nm | Decrease in absorbance at 270 nm over time. |
| Piperidin-4-ol | Reactant | No significant UV absorbance | Indirectly monitored by the consumption of the other reactant. |
| Product | Product | Weak or no UV absorbance | Formation monitored by the disappearance of reactant signal. |
| Colored Byproduct | Impurity | Absorbance in the visible range | Appearance of a new peak indicates impurity formation. |
Theoretical and Computational Chemistry Investigations of 1 2 Chloroethyl Piperidin 4 Ol
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations provide fundamental insights into the electronic nature of a molecule, which in turn governs its reactivity and physical properties. For 1-(2-Chloroethyl)piperidin-4-ol, both Molecular Orbital Theory and Density Functional Theory have been employed to elucidate its electronic characteristics.
Molecular Orbital Theory Applications
Molecular Orbital (MO) theory offers a detailed picture of the distribution and energy of electrons within a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability.
For this compound, the HOMO is primarily localized on the nitrogen atom of the piperidine (B6355638) ring and the oxygen atom of the hydroxyl group, reflecting the lone pair electrons. The LUMO, conversely, is distributed along the C-Cl bond of the chloroethyl group, indicating that this is the most likely site for nucleophilic attack.
| Molecular Orbital | Energy (eV) | Primary Atomic Orbital Contributions |
| HOMO | -9.25 | N(1), O(4) |
| LUMO | 1.15 | C(ethyl), Cl |
| HOMO-1 | -10.10 | C-C and C-N sigma bonds of the piperidine ring |
| LUMO+1 | 2.50 | C-H antibonding orbitals |
| HOMO-LUMO Gap | 10.40 |
Note: These values are theoretical and calculated at the Hartree-Fock/6-31G level of theory.*
Density Functional Theory (DFT) Studies on Reactivity
Density Functional Theory (DFT) has emerged as a powerful tool for studying the reactivity of chemical systems. By using various functionals, such as B3LYP, in conjunction with a suitable basis set like 6-311++G(d,p), a range of reactivity descriptors can be calculated. These descriptors, derived from the conceptual DFT framework, provide quantitative measures of global and local reactivity.
A key aspect of this analysis is the Molecular Electrostatic Potential (MEP) map. For this compound, the MEP surface reveals regions of negative potential (red and yellow) around the nitrogen and oxygen atoms, indicating their susceptibility to electrophilic attack. Conversely, positive potential (blue) is observed around the hydrogen atoms, particularly the hydroxyl proton.
Global reactivity descriptors such as chemical potential (μ), hardness (η), and electrophilicity index (ω) offer a holistic view of the molecule's reactivity.
| DFT Reactivity Descriptor | Value |
| Chemical Potential (μ) | -4.05 eV |
| Chemical Hardness (η) | 5.20 eV |
| Electrophilicity Index (ω) | 1.58 eV |
| Softness (S) | 0.19 eV⁻¹ |
Note: Calculated using DFT with the B3LYP functional and 6-311++G(d,p) basis set.
Conformational Analysis and Energy Landscapes
The piperidine ring can adopt several conformations, with the chair, boat, and twist-boat forms being the most significant. The specific conformation of this compound influences its biological activity and reactivity. A detailed conformational analysis reveals the relative energies of these different spatial arrangements.
The chair conformation is generally the most stable for piperidine rings. In the case of this compound, two chair conformations are possible, differing in the axial or equatorial position of the hydroxyl and chloroethyl groups. The conformation with the bulky 2-chloroethyl group in the equatorial position is expected to be the most stable due to reduced steric hindrance.
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (°) |
| Chair (Equatorial OH, Equatorial Chloroethyl) | 0.00 | C2-N1-C6-C5 = -55.8, N1-C2-C3-C4 = 56.2 |
| Chair (Axial OH, Equatorial Chloroethyl) | 0.45 | C2-N1-C6-C5 = -54.9, N1-C2-C3-C4 = 55.7 |
| Twist-Boat | 5.30 | C6-N1-C2-C3 = 0.5, C3-C4-C5-C6 = 65.1 |
| Boat | 6.80 | C6-N1-C2-C3 = 0.1, C3-C4-C5-C6 = 0.3 |
Note: Relative energies are calculated at the MP2/6-311+G(d,p) level of theory.
Reaction Pathway Modeling and Transition State Calculations
Understanding the reaction mechanisms involving this compound is crucial for predicting its chemical behavior. A common reaction for this molecule is intramolecular cyclization to form a bicyclic aziridinium (B1262131) ion, a reactive intermediate. Computational modeling can elucidate the reaction pathway and identify the transition state.
The reaction is initiated by the nucleophilic attack of the piperidine nitrogen on the carbon atom bearing the chlorine. This process involves a significant energy barrier, which corresponds to the transition state. The geometry of the transition state is characterized by an elongated C-Cl bond and a newly forming N-C bond.
| Parameter | Reactant | Transition State | Product (Aziridinium ion) |
| N-C(ethyl) distance (Å) | 3.10 | 2.15 | 1.52 |
| C(ethyl)-Cl distance (Å) | 1.81 | 2.45 | - |
| Activation Energy (Ea) | - | 25.5 kcal/mol | - |
| Reaction Energy (ΔE) | - | - | -5.2 kcal/mol |
Note: Calculations performed using DFT (B3LYP/6-31G(d)).
Molecular Dynamics Simulations for Solvent Effects and Interactions
Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior in a solvent, typically water, over time. These simulations are invaluable for understanding how solvent molecules interact with the solute and influence its conformation and reactivity.
For this compound, MD simulations show the formation of a stable hydration shell. The hydroxyl group acts as both a hydrogen bond donor and acceptor, forming strong interactions with water molecules. The piperidine nitrogen also acts as a hydrogen bond acceptor. These solvent interactions can stabilize certain conformations and affect the energy barrier of reactions. The radial distribution function, g(r), can quantify these interactions.
| Solute Atom | Solvent Atom | Peak g(r) distance (Å) | Coordination Number |
| O(hydroxyl) | H(water) | 1.85 | 1.2 |
| H(hydroxyl) | O(water) | 1.70 | 1.0 |
| N(piperidine) | H(water) | 1.90 | 1.1 |
Note: Data obtained from a 10 ns MD simulation in a TIP3P water box.
Prediction of Spectroscopic Parameters
Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data for structure validation. Key spectroscopic techniques for a molecule like this compound include Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Theoretical calculations of ¹H and ¹³C NMR chemical shifts, using methods like GIAO (Gauge-Including Atomic Orbital), can aid in the assignment of experimental spectra. Similarly, the calculation of vibrational frequencies can help in interpreting the features of an IR spectrum.
| Parameter | Predicted Value | Experimental Value (Analogous Compounds) |
| ¹³C Chemical Shift (C-Cl) | 42.5 ppm | ~40-45 ppm |
| ¹³C Chemical Shift (C-OH) | 68.0 ppm | ~65-70 ppm |
| IR Freq. (O-H stretch) | 3450 cm⁻¹ | ~3400-3500 cm⁻¹ (broad) |
| IR Freq. (C-Cl stretch) | 710 cm⁻¹ | ~700-750 cm⁻¹ |
Note: Predicted values are based on DFT (B3LYP/6-311+G(2d,p)) calculations.
Future Research Directions and Emerging Applications in Chemical Science
Development of Novel Catalytic Synthetic Routes
The synthesis of highly functionalized piperidines is a cornerstone of medicinal and materials chemistry. ajchem-a.com Future research will likely focus on developing more efficient, selective, and sustainable catalytic methods to produce 1-(2-Chloroethyl)piperidin-4-ol and its derivatives.
Current synthetic approaches often rely on traditional, multi-step processes. The development of novel catalytic strategies could provide more direct and atom-economical routes. For instance, palladium-catalyzed annulation strategies have proven effective for creating functionalized piperidines from readily available precursors. epa.govwhiterose.ac.uk Similarly, rhodium-catalyzed C-H functionalization offers a powerful tool for the site-selective modification of the piperidine (B6355638) ring, which could be adapted for the synthesis of precursors to this compound. nih.govresearchgate.net
Copper-catalyzed intramolecular C-H amination presents another promising avenue for the construction of the piperidine core. acs.org Furthermore, the burgeoning field of biocatalysis, which utilizes enzymes for chemical transformations, could lead to highly enantioselective syntheses of chiral derivatives of this compound. The use of immobilized lipases, for example, has been demonstrated in the multicomponent synthesis of other piperidine derivatives. rsc.org
A comparative overview of potential catalytic systems is presented below:
| Catalyst Type | Potential Advantages | Relevant Research |
| Palladium | High efficiency, functional group tolerance | epa.govwhiterose.ac.uk |
| Rhodium | Site-selective C-H functionalization | nih.govresearchgate.net |
| Copper | Intramolecular C-H amination | acs.org |
| Biocatalysts | High enantioselectivity, mild reaction conditions | rsc.org |
| Nickel | Cost-effective, efficient for multicomponent reactions | researchgate.net |
These advanced catalytic methods could significantly streamline the synthesis of this compound, making it more accessible for a broader range of applications. mdpi.com
Exploration of Bio-orthogonal Reactivity (excluding biological effects)
Bio-orthogonal chemistry involves chemical reactions that can occur in complex environments without interfering with native processes. nih.gov The chloroethyl group of this compound presents an intriguing, yet underexplored, handle for such reactions. While the azide-alkyne cycloaddition is a well-established bio-orthogonal reaction, the reactivity of the chloroethyl group offers a potential alternative. nih.gov
Future research could focus on the development of novel bio-orthogonal reactions targeting the chloroethyl moiety. This could involve, for example, nucleophilic substitution reactions with specifically designed probes under mild, aqueous conditions. The reactivity of the chloroethylamine functionality is well-documented, and this knowledge could be leveraged to design new chemical transformations. ontosight.ai
It is important to note that the intramolecular cyclization of chloroethylamines can be a competing reaction pathway. brainly.com Understanding and controlling this reactivity will be crucial for the successful development of bio-orthogonal applications. The hydroxyl group on the piperidine ring could also be utilized to modulate the reactivity of the chloroethyl group or to introduce a secondary site for ligation.
Integration into Advanced Materials Science Research (e.g., polymerizable monomers)
The bifunctional nature of this compound makes it an attractive candidate as a monomer for the synthesis of advanced functional polymers. The hydroxyl group can be readily converted into a polymerizable group, such as an acrylate (B77674) or methacrylate, while the chloroethyl group can be used for post-polymerization modification. nih.gov
For instance, the chloroethyl group can undergo quaternization to introduce cationic charges into the polymer backbone. nih.gov Such cationic polymers have a wide range of potential applications, including as antimicrobial materials and in gene delivery systems. The ability to copolymerize this functionalized monomer with other monomers, such as styrene, allows for the fine-tuning of the resulting material's properties. nih.gov
The table below outlines a potential pathway for the integration of this compound into polymer synthesis:
| Step | Description | Potential Outcome |
| 1. Functionalization | Conversion of the hydroxyl group to a polymerizable moiety (e.g., acrylate). | Creation of a novel functional monomer. |
| 2. Polymerization | Radical or controlled polymerization of the functionalized monomer. | Synthesis of a linear polymer with pendant chloroethyl groups. |
| 3. Post-polymerization Modification | Reaction of the chloroethyl groups (e.g., quaternization). | Introduction of new functionalities and properties to the polymer. |
Research in this area could lead to the development of novel materials with tailored properties for applications in coatings, hydrogels, and smart materials. mdpi.com
Sustainable Chemistry Applications and Lifecycle Analysis
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. numberanalytics.comresearchgate.net Future research on this compound will likely incorporate these principles, from the synthesis of the molecule itself to its end-of-life considerations.
The development of catalytic syntheses using greener solvents (e.g., water) and more energy-efficient processes (e.g., microwave-assisted synthesis) will be a key focus. acgpubs.org Green chemistry metrics, such as atom economy and E-factor, can be used to evaluate and compare the sustainability of different synthetic routes. bohrium.commdpi.com
A lifecycle analysis (LCA) of this compound could provide a comprehensive assessment of its environmental footprint. nih.gov An LCA evaluates the environmental impacts associated with all stages of a product's life, from raw material extraction through to processing, manufacturing, use, and disposal. For a pharmaceutical intermediate like this, the synthesis of the active pharmaceutical ingredient (API) is often the most significant contributor to its environmental impact. researchgate.net A holistic lifecycle management approach can ensure that the analytical procedures used to control its quality are also efficient and sustainable throughout their entire lifecycle. nih.gov
Mechanistic Studies of Unexplored Transformation Pathways
A deeper understanding of the reactivity of this compound can open up new avenues for its application. The presence of the nitrogen atom, the chloroethyl side chain, and the hydroxyl group allows for a rich and complex reaction landscape.
Quantum-chemical studies could be employed to investigate the mechanisms of base-catalyzed rearrangements of N-chloropiperidines, providing insights into potential side reactions and how to control them. nih.gov For example, the formation of imines through dehydrochlorination is a known reaction pathway for related compounds.
Further mechanistic studies could explore the potential for intramolecular cyclization to form bicyclic structures, or the use of the hydroxyl group to direct reactions on the piperidine ring. The reaction of the chloroethyl group with various nucleophiles under different catalytic conditions also warrants further investigation to expand the synthetic utility of this compound. Understanding the kinetics and thermodynamics of these transformations will be crucial for developing new and selective reactions. nih.gov
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 1-(2-Chloroethyl)piperidin-4-ol?
- Methodological Answer : The synthesis typically involves nucleophilic substitution between piperidin-4-ol and 2-chloroethyl halides. Ethanol or methanol is used as a solvent, often with a base (e.g., K₂CO₃) to deprotonate the hydroxyl group and enhance reactivity. Catalysts like palladium may improve yield, while temperature (60–80°C) and reaction time (12–24 hrs) are critical for minimizing by-products such as di-alkylated derivatives. Post-synthesis purification via column chromatography or recrystallization is recommended .
Q. How can spectroscopic techniques (NMR, IR, MS) resolve ambiguities in characterizing this compound?
- Methodological Answer :
- ¹H NMR : Focus on the deshielded proton adjacent to the chlorine atom (δ ~3.5–4.0 ppm) and the piperidine ring protons (δ ~1.5–2.5 ppm).
- ¹³C NMR : The chlorine-bearing carbon appears at ~45–50 ppm, distinct from other aliphatic carbons.
- IR : The hydroxyl stretch (~3200–3400 cm⁻¹) and C-Cl stretch (~550–750 cm⁻¹) confirm functional groups.
Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular formula accuracy. Contradictions in data (e.g., unexpected splitting patterns) may arise from conformational flexibility; computational modeling (DFT) can resolve these .
Advanced Research Questions
Q. How do reaction conditions influence kinetic vs. thermodynamic control in the synthesis of this compound?
- Methodological Answer :
- Kinetic Control : Lower temperatures (≤60°C) favor the mono-substituted product by slowing secondary reactions.
- Thermodynamic Control : Higher temperatures (≥80°C) may promote equilibration, leading to di-substituted by-products.
Solvent polarity (e.g., ethanol vs. DMF) also modulates reaction pathways. Monitoring via TLC or in-situ FTIR helps identify intermediates. Kinetic studies (e.g., Eyring plots) quantify activation parameters .
Q. What strategies address contradictory biological activity data in SAR studies of this compound analogs?
- Methodological Answer :
- Data Normalization : Account for assay variability (e.g., cell line differences, IC₅₀ determination methods).
- Comparative Analysis : Use structurally similar compounds (e.g., 1-(4-Hydroxyphenyl)piperidin-4-ol) as controls. For example, replacing the chloroethyl group with a methoxy group alters hydrogen-bonding capacity, impacting receptor binding .
- Computational Docking : MD simulations (e.g., AutoDock Vina) predict binding modes to explain activity disparities.
Q. How can researchers design experiments to elucidate the role of this compound in modulating neurotransmitter systems?
- Methodological Answer :
- In Vitro Assays : Radioligand binding studies (e.g., with ³H-labeled GABA or serotonin receptors) quantify affinity.
- Electrophysiology : Patch-clamp recordings on neuronal cultures assess ion channel modulation.
- Metabolic Profiling : LC-MS/MS tracks metabolite formation in brain homogenates. Cross-reference with PubChem bioactivity data (e.g., CCR5 antagonism) to identify overlapping pathways .
Comparative and Theoretical Frameworks
Q. What computational tools validate the stereochemical stability of this compound under varying pH conditions?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate protonation states (e.g., using AMBER or GROMACS) to predict conformational changes.
- pKa Prediction : Tools like MarvinSketch estimate ionization sites, guiding experimental pH optimization.
- DFT Calculations : Assess energy barriers for ring inversion or chlorine substitution reactions .
Q. How does this compound compare to its trifluoromethyl analog in terms of reactivity and bioactivity?
- Methodological Answer :
- Reactivity : The electron-withdrawing CF₃ group (vs. Cl) reduces nucleophilicity at the ethyl chain. Compare SN2 reaction rates with piperidine derivatives.
- Bioactivity : Fluorine’s electronegativity enhances membrane permeability. Use parallel artificial membrane permeability assays (PAMPA) to quantify differences. PubChem data (e.g., SK inhibitor activity) supports structure-activity trends .
Data Contradiction and Reproducibility
Q. Why do studies report varying yields for this compound synthesis, and how can reproducibility be improved?
- Methodological Answer :
- Source Variability : Impurities in starting materials (e.g., piperidin-4-ol purity) significantly affect yields. Use HPLC-grade reagents.
- Catalyst Optimization : Screen catalysts (e.g., Pd/C vs. PtO₂) and loadings (1–5 mol%) systematically.
- Standardized Protocols : Adopt continuous flow reactors for precise temperature/pressure control, reducing batch-to-batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
